![molecular formula C19H19N B14391600 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole CAS No. 87699-03-4](/img/structure/B14391600.png)
10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole is a complex organic compound characterized by its unique structure, which includes a pyrido[1,2-a]indole core with a benzyl group attached at the 10th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated using alkyl halides . The reaction conditions often include the use of microwave irradiation to reduce reaction times and increase yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6,7,8,9-Tetrahydropyrido[1,2-a]indole: This compound shares the same core structure but lacks the benzyl group at the 10th position.
4-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: This compound has a similar benzyl group but a different core structure.
Uniqueness: 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
87699-03-4 |
|---|---|
Formule moléculaire |
C19H19N |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
10-benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole |
InChI |
InChI=1S/C19H19N/c1-2-8-15(9-3-1)14-17-16-10-4-5-11-18(16)20-13-7-6-12-19(17)20/h1-5,8-11H,6-7,12-14H2 |
Clé InChI |
PZDDDFDEFJOUFF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=C(C3=CC=CC=C32)CC4=CC=CC=C4)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)



![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
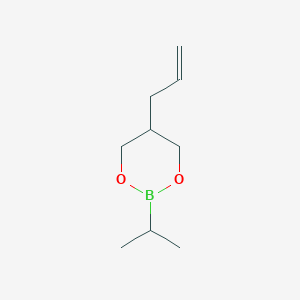
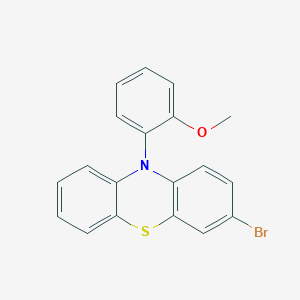

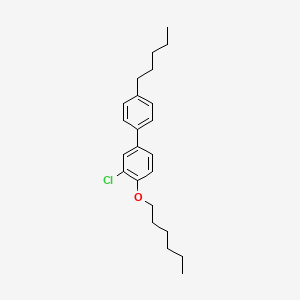
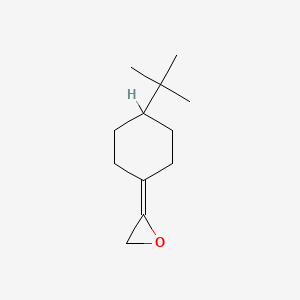
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)
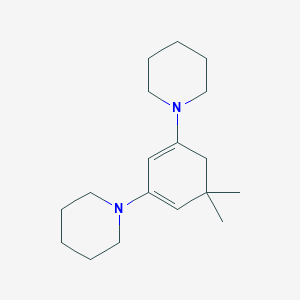
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
